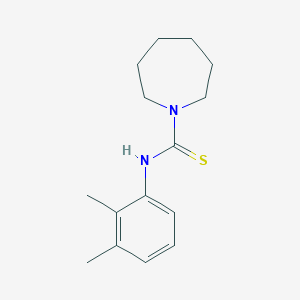![molecular formula C17H16N2O3 B5692514 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide, also known as AM-VB1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide is not fully understood. However, studies have suggested that it induces apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes that are involved in cell survival and proliferation. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In bacteria and fungi, it disrupts the cell membrane integrity, leading to their death. However, the effects of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide on normal cells and tissues are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations is that its mechanism of action is not fully understood, and its effects on normal cells and tissues require further investigation.
Future Directions
There are several future directions for the research of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide. One of the major directions is the development of new anticancer drugs based on its structure and activity. Further studies are also needed to understand its mechanism of action, effects on normal cells and tissues, and potential applications in other fields such as agriculture and environmental science. Additionally, the synthesis of new derivatives of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide with improved activity and selectivity is an area of active research.
Synthesis Methods
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide can be synthesized through a multistep reaction starting from 4-methoxybenzaldehyde and 4-aminobenzoic acid. The synthesis involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and palladium on carbon. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)11-15(16(18)20)19-17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,20)(H,19,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGZVKVLRLDJV-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)




![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)


![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)